2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzimidazole core substituted with methyl groups at positions 2, 5, and 6, and a 4-methoxybenzyl moiety at position 1. The benzenesulfonamide component is further substituted with three chlorine atoms at positions 2, 4, and 2. While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to known sulfonamide-based drugs, which often exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
2,4,5-trichloro-N-[1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N3O3S/c1-13-9-21-24(28-15(3)30(21)12-16-5-7-17(33-4)8-6-16)23(14(13)2)29-34(31,32)22-11-19(26)18(25)10-20(22)27/h5-11,29H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZXDTKEXWEPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=C(N2CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22Cl3N3O3S
- CAS Number : 338964-25-3
- Synonyms : 2,4,5-trichloro-N-{1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-1H-benzimidazol-4-yl}benzene-1-sulfonamide
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into the following areas:
Antiviral Activity
Recent studies have indicated that benzimidazole derivatives exhibit antiviral properties. For instance:
- Mechanism : The compound may inhibit viral replication by interfering with essential viral enzymes.
- Case Study : A derivative showed an EC50 value of 3.4 μM against the hepatitis C virus (HCV) NS5B polymerase, demonstrating significant antiviral potency .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity:
- Mechanism : Compounds with sulfonamide moieties can inhibit bacterial dihydropteroate synthase.
- Research Findings : In vitro tests revealed that similar compounds have demonstrated effective inhibition against various bacterial strains.
Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells through the activation of caspases.
- Case Study : A related compound was shown to have an IC50 value of 0.54 μg/mL against certain cancer cell lines .
Detailed Research Findings
Case Studies
- Antiviral Efficacy Against HCV
- Antimicrobial Activity Assessment
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a trichlorinated benzenesulfonamide group and a multi-substituted benzimidazole ring. Key analogues for comparison include:
4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (CAS 338964-26-4)
- Structural Differences :
- Sulfonamide substituents : Single 4-chloro vs. 2,4,5-trichloro.
- Benzimidazole substituents : 5,6-dimethyl vs. 2,5,6-trimethyl.
- Benzyl group : 3-methoxy vs. 4-methoxy.
- Physicochemical Properties :
- Molecular weight: 455.96 g/mol (vs. ~538.87 g/mol for the target compound).
- Purity: >90% (industrial-grade synthesis) .
- Functional Implications :
- The 4-methoxybenzyl group may improve metabolic stability compared to the 3-methoxy analogue due to reduced steric hindrance .
4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide
- Core Heterocycle : Pyrazole vs. benzimidazole.
- Substituents : Trifluoromethyl (CF₃) at the benzyl group vs. methoxy (OMe).
- Properties :
- CF₃ groups confer high lipophilicity and metabolic resistance but may reduce aqueous solubility.
- Pyrazole’s smaller ring size increases conformational flexibility compared to benzimidazole .
Triazole Derivatives (e.g., Compounds 7–9 from )
- Core Structure : 1,2,4-Triazole vs. benzimidazole.
- Substituents : Halogenated phenylsulfonyl groups.
- Tautomerism : Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
- Synthetic Routes : Derived from hydrazinecarbothioamides via cyclization, contrasting with benzimidazole synthesis involving Friedel-Crafts or condensation reactions.
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
